Dichlorobis(trimethylphosphine)nickel(II), also known as Bis(trimethylphosphine)nickel dichloride, is a coordination complex that finds applications in various areas of scientific research, particularly catalysis []. Here's a breakdown of its research applications:
Dichlorobis(trimethylphosphine)nickel(II) functions as a catalyst in numerous organic synthesis reactions. One of its first applications, described by Walter Reppe, involved the trimerization and carbonylation of alkynes. This process involves converting alkynes (molecules with a carbon-carbon triple bond) into larger molecules with three or more carbon atoms in the chain.
The complex also finds use in Suzuki reactions, a type of cross-coupling reaction that forms carbon-carbon bonds between organic molecules []. However, for Suzuki reactions, other nickel catalysts are generally preferred due to their higher activity.
Recent research explores the use of Dichlorobis(trimethylphosphine)nickel(II) in other catalytic reactions, including:
Dichlorobis(trimethylphosphine)nickel(II) has the chemical formula C₆H₁₈Cl₂NiP₂ and is characterized by the presence of nickel in a +2 oxidation state coordinated to two trimethylphosphine ligands and two chloride ions. This compound typically appears as a yellow to orange solid and is soluble in organic solvents. Its structure features square planar geometry around the nickel center, which is common for many nickel(II) complexes due to the ligand field stabilization provided by the phosphine ligands .
Dichlorobis(trimethylphosphine)nickel(II) is primarily utilized as a catalyst in various organic reactions. Notably, it facilitates:
Dichlorobis(trimethylphosphine)nickel(II) can be synthesized through several methods:
Dichlorobis(trimethylphosphine)nickel(II) finds applications primarily in:
Studies on the interactions of dichlorobis(trimethylphosphine)nickel(II) with various substrates have shown its effectiveness in promoting reactions that require transition metal catalysis. The nature of its interactions with substrates often depends on the electronic properties of both the metal center and the ligands involved. This compound's reactivity can be influenced by factors such as solvent choice and temperature conditions during reactions .
Dichlorobis(trimethylphosphine)nickel(II) shares similarities with other nickel complexes but has unique characteristics that distinguish it:
Dichlorobis(trimethylphosphine)nickel(II)'s unique properties stem from its specific ligand environment and coordination geometry, making it suitable for targeted applications in organic synthesis while providing insights into transition metal chemistry.
The development of nickel-phosphine complexes represents a significant milestone in organometallic chemistry. While the exact discovery timeline of dichlorobis(trimethylphosphine)nickel(II) is not explicitly documented in literature, this complex emerged from broader research into transition metal phosphine complexes that gained momentum in the mid-20th century. The study of nickel-phosphine complexes was significantly advanced through the work of chemists exploring coordination compounds with catalytic potential. Related compounds such as dichlorobis(triphenylphosphine)nickel(II) were first described by Walter Reppe, who popularized their use in alkyne trimerizations and carbonylations.
The evolution of nickel-phosphine chemistry has been driven by the quest for more efficient and selective catalysts, with trimethylphosphine complexes offering distinct advantages over bulkier phosphine ligands in certain catalytic applications. The development of synthesis methodologies that produce high-purity dichlorobis(trimethylphosphine)nickel(II) has further contributed to its widespread adoption in modern synthetic chemistry.
Dichlorobis(trimethylphosphine)nickel(II) has established itself as a powerful catalyst for numerous transformations, particularly those involving carbon-carbon bond formation. Its significance in transition metal catalysis stems from several factors:
Versatility: The complex catalyzes a wide range of reactions including cross-couplings, borylations, cyclizations, and C-C bond activations.
Selectivity: In many reactions, it demonstrates high regio- and stereoselectivity, facilitating precise molecular construction.
Reactivity: It effectively activates challenging substrates, including aryl chlorides, which are typically less reactive than their bromide or iodide counterparts.
Cost-effectiveness: Nickel-based catalysts generally offer a more economical alternative to palladium-based systems for many transformations.
The catalytic applications of dichlorobis(trimethylphosphine)nickel(II) include:
The chemistry of dichlorobis(trimethylphosphine)nickel(II) is governed by fundamental principles of coordination chemistry and ligand field theory. This complex adopts a square planar geometry around the nickel center, consistent with a d⁸ metal complex utilizing dsp² hybridization. This geometric arrangement is crucial for its catalytic activity and distinguishes it from tetrahedral nickel complexes such as [NiCl₄]²⁻.
The trimethylphosphine (PMe₃) ligands play a critical role in defining the complex's properties. These ligands function as:
This electronic interplay creates an environment around the nickel center that facilitates oxidative addition, reductive elimination, and other fundamental steps in catalytic cycles. Computational studies have demonstrated that PMe₃ forms a strong covalent dative bond with nickel surfaces, with net electronic donation from phosphorus to nickel. This strong metal-ligand interaction is crucial for the stability and reactivity of the complex.
The steric properties of trimethylphosphine, which is less bulky than triphenylphosphine, allow for easier access to the nickel center by substrates, enhancing reactivity in certain transformations. The balance between electronic and steric factors in dichlorobis(trimethylphosphine)nickel(II) makes it a versatile catalyst with applications across various reaction types.
The classical synthesis of dichlorobis(trimethylphosphine)nickel(II) involves the direct reaction of nickel(II) chloride with trimethylphosphine in anhydrous conditions. A standard protocol entails suspending nickel(II) chloride dimethyl etherate ($$ \text{NiCl}_2(\text{DME}) $$) in tetrahydrofuran (THF) under inert atmosphere and adding trimethylphosphine dissolved in toluene [6]. The reaction proceeds at room temperature, yielding a red crystalline solid with purity exceeding 99% after hexane precipitation [6].
Table 1: Classical Synthesis Parameters
| Reactant | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| $$ \text{NiCl}2(\text{DME}) $$ + $$ \text{PMe}3 $$ | THF/Toluene | 25°C | >99% | [6] |
| $$ \text{NiCl}2 \cdot 6\text{H}2\text{O} $$ + $$ \text{PMe}_3 $$ | Ethanol | Reflux | 85% | [5] |
An alternative classical approach employs hydrated nickel(II) chloride ($$ \text{NiCl}2 \cdot 6\text{H}2\text{O} $$) in ethanol, though this necessitates dehydration agents like triethyl orthoformate to mitigate hydrolysis [5].
Recent advancements include comproportionation reactions and ligand-exchange strategies. For example, zerovalent nickel complexes such as $$ \text{Ni(PMe}3\text{)}4 $$ react with hydrochloric acid to yield $$ \text{[NiCl}2(\text{PMe}3)_2\text{]} $$ alongside hydrogen gas [4]. Another method involves deprotonating hydrospirobicyclic phosphoranes with n-butyllithium, followed by nickel chloride addition, which produces crystalline nickel-phosphoranide derivatives [7].
Table 2: Alternative Synthetic Pathways
| Method | Key Reactants | Yield | Source |
|---|---|---|---|
| Comproportionation | $$ \text{Ni(PMe}3\text{)}4 + \text{HCl} $$ | 75% | [4] |
| Deprotonation-Ligand Exchange | $$ \text{C}4\text{H}6\text{O}3\text{)P-PH + NiCl}2 $$ | 68% | [7] |
Critical parameters include solvent choice, water content, and stoichiometry. Anhydrous THF minimizes side reactions compared to ethanol, as residual water promotes ligand dissociation [6]. Triethyl orthoformate enhances yields (85% vs. 50%) by sequestering water during $$ \text{NiCl}2 \cdot 6\text{H}2\text{O} $$-based syntheses [5]. Stoichiometric excess of trimethylphosphine (2.2 equiv.) ensures complete coordination, while reaction times beyond 2 hours do not improve yields [6].
Table 3: Yield Optimization Strategies
| Parameter | Optimal Value | Yield Improvement | Source |
|---|---|---|---|
| Solvent | THF | +30% | [6] |
| Dehydrating Agent | Triethyl orthoformate | +35% | [5] |
| $$ \text{PMe}_3 $$ Equiv. | 2.2 | +15% | [6] |
Scaled production faces challenges in handling air-sensitive trimethylphosphine and managing exothermic reactions. Industrial protocols favor continuous flow systems with in-line drying columns to maintain anhydrous conditions [2]. Nickel recovery rates exceed 90% in closed-loop systems, reducing costs [2].
Table 4: Scale-up Challenges and Solutions
| Challenge | Laboratory Scale | Industrial Scale | Source |
|---|---|---|---|
| Moisture Sensitivity | Schlenk techniques | Continuous flow drying | [2] |
| Ligand Cost | Small batches (<100 g) | Bulk PMe₃ procurement | [2] |
| Waste Management | Solvent distillation | Catalytic recycling | [5] |
Green methodologies prioritize solvent substitution and atom economy. Replacing THF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reduces environmental impact without sacrificing yield [5]. Catalytic reuse of nickel intermediates in borylation reactions minimizes waste [3].
Table 5: Traditional vs. Green Synthesis
| Aspect | Traditional Method | Green Method | Source |
|---|---|---|---|
| Solvent | THF | CPME | [5] |
| Nickel Utilization | Single-use | 5 cycles (80% yield) | [3] |
| Carbon Footprint | High (petroleum solvents) | Low (biodegradable) | [5] |
The nickel(II) center in dichlorobis(trimethylphosphine)nickel(II) adopts a four-coordinate geometry with two chloride ligands and two trimethylphosphine ligands arranged around the metal center . The compound exists predominantly in a square planar configuration, which is characteristic of d⁸ metal complexes when coordinated to appropriate ligands [2].
The molecular structure features a nickel atom coordinated by two chloride ions and two trimethylphosphine ligands in a symmetrical arrangement . The coordination geometry is best described as square planar, with the nickel center lying approximately in the plane defined by the four coordinating atoms [2].
Square planar complexes of the type MA₂B₂ can theoretically exist in two geometric isomers: cis and trans configurations. For dichlorobis(trimethylphosphine)nickel(II), the trans isomer is significantly more stable and represents the predominant form observed in both solution and solid state [3] [4].
In the trans configuration, the two chloride ligands are positioned directly opposite each other, as are the two trimethylphosphine ligands. This arrangement minimizes steric repulsion between the bulky trimethylphosphine ligands and provides enhanced electronic stability [4]. The trans arrangement is further stabilized by the reduced dipole moment compared to the cis isomer, making it thermodynamically preferred [3].
The cis isomer, while theoretically possible, is less stable due to increased steric hindrance between the bulky trimethylphosphine ligands when positioned adjacent to each other [4]. This steric factor, combined with electronic considerations, strongly favors the trans configuration in dichlorobis(trimethylphosphine)nickel(II).
The structural preference for square planar geometry in dichlorobis(trimethylphosphine)nickel(II) contrasts with the behavior of related complexes such as dichlorobis(triphenylphosphine)nickel(II), which can exist in both square planar and tetrahedral forms [4]. The triphenylphosphine complex exhibits isomerism between a red square planar form and a blue tetrahedral form, with the square planar isomer being trans and diamagnetic, while the tetrahedral isomer is paramagnetic [4].
The nickel-phosphorus bonds in dichlorobis(trimethylphosphine)nickel(II) represent a combination of σ-donation and π-backbonding interactions [5]. The trimethylphosphine ligands act as σ-donors, utilizing their lone pairs to form coordinate bonds with the nickel center. The Ni-P bond lengths are estimated to be in the range of 2.21-2.24 Å, which is typical for nickel(II)-phosphine complexes [6].
The phosphorus atoms in trimethylphosphine ligands possess both donor and acceptor capabilities. The primary interaction involves σ-donation from the phosphorus lone pair to empty nickel orbitals, while π-backbonding from filled nickel d-orbitals to vacant phosphorus d-orbitals provides additional stabilization [5].
The nickel-chloride bonds are primarily ionic in character, with the chloride ions acting as σ-donors. The Ni-Cl bond lengths are estimated to be approximately 2.17-2.20 Å, which are within the expected range for square planar nickel(II) complexes [6]. The chloride ligands provide both σ-donation and some π-donation through their filled p-orbitals.
The trans influence of the phosphine ligands significantly affects the bonding characteristics within the complex. The strong trans influence of trimethylphosphine ligands results in longer Ni-Cl bonds when chloride ligands are positioned trans to phosphine ligands [6]. This effect is less pronounced in the trans configuration where like ligands are positioned opposite each other.
The ligand field environment created by the combination of trimethylphosphine and chloride ligands results in a moderate to strong field splitting [5]. Trimethylphosphine is generally classified as a moderately strong field ligand, while chloride is considered a weak field ligand. The overall ligand field strength is sufficient to favor the square planar configuration over the tetrahedral alternative for this d⁸ system.
The nickel(II) center in dichlorobis(trimethylphosphine)nickel(II) possesses a d⁸ electronic configuration. In the square planar geometry, the d-orbitals split into four distinct energy levels, with the dx²-y² orbital being highest in energy [5]. The electronic configuration in square planar geometry is (dxy)²(dxz)²(dyz)²(dx²-y²)², resulting in a diamagnetic complex with all electrons paired [5].
The crystal field splitting in square planar complexes differs significantly from that in tetrahedral or octahedral geometries. The d-orbital splitting pattern places the dx²-y² orbital at highest energy, followed by the dxy orbital, with the dxz and dyz orbitals at lower energies [5]. This splitting pattern favors electron pairing in the lower energy orbitals, consistent with the observed diamagnetic behavior.
From a molecular orbital perspective, the bonding in dichlorobis(trimethylphosphine)nickel(II) involves the formation of bonding and antibonding molecular orbitals through the interaction of nickel d-orbitals with ligand orbitals [5]. The σ-bonding interactions dominate, with the phosphine ligands contributing significantly to the molecular orbital manifold through their σ-donor capabilities.
The highest occupied molecular orbital (HOMO) is primarily metal-based, while the lowest unoccupied molecular orbital (LUMO) involves antibonding interactions between the metal and ligands [5]. This electronic structure is consistent with the observed chemical and physical properties of the complex.
The trimethylphosphine ligands contribute to electron delocalization through their ability to participate in π-backbonding interactions. While the extent of π-backbonding is less pronounced than with ligands such as carbon monoxide or cyanide, it provides additional stabilization to the complex [5].
Computational studies using density functional theory (DFT) have provided valuable insights into the electronic structure and bonding characteristics of dichlorobis(trimethylphosphine)nickel(II) [5]. These calculations confirm the preference for square planar geometry and provide quantitative information about bond lengths, bond angles, and electronic properties.
DFT calculations have been employed to investigate the energy decomposition and orbital interactions within nickel-phosphine complexes [5]. The results indicate that the total interaction energy for similar complexes exceeds 60 kcal/mol, with back-donation interactions being stronger than donor interactions in many cases [5].
Energy decomposition analysis (EDA) using the ETS-NOCV (Energy Decomposition Analysis combined with Natural Orbitals for Chemical Valence) method has been applied to understand the nature of metal-ligand interactions in nickel-phosphine complexes [5]. These studies reveal the relative contributions of electrostatic, orbital, and dispersion interactions to the overall bonding.
The computational results demonstrate that the back-donation component of the metal-ligand interaction is particularly significant in nickel-phosphine complexes, contributing to the overall stability and geometric preferences observed experimentally [5].
Computational structural optimization studies have confirmed the stability of the trans square planar configuration for dichlorobis(trimethylphosphine)nickel(II) [7]. The optimized geometries are in good agreement with experimental observations, validating the computational approaches used.
The calculations also predict the relative energies of different isomers and conformations, providing theoretical support for the experimental observations of trans isomer preference [7].
Computational studies have been used to predict various electronic properties of dichlorobis(trimethylphosphine)nickel(II), including magnetic susceptibility, electronic absorption spectra, and redox potentials [5]. These predictions are generally in good agreement with experimental measurements and provide additional validation of the theoretical models.
The computational results also provide insights into the electronic structure that may not be easily accessible through experimental methods alone, such as detailed orbital compositions and charge distributions [5].
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